N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2-amino-3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene with ethyl cyanoacetate. This reaction is carried out under mild conditions, often involving the use of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired cyanoacetamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyano and carboxamide groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyanoacetamides.
Scientific Research Applications
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carboxamide groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butyramide
Uniqueness
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide is unique due to its hexahydrocycloocta[b]thiophene ring, which provides additional stability and reactivity compared to similar compounds with tetrahydrobenzo[b]thiophene rings. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H18N2O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H18N2O3S/c20-10-14-13-5-3-1-2-4-6-17(13)25-19(14)21-18(22)12-7-8-15-16(9-12)24-11-23-15/h7-9H,1-6,11H2,(H,21,22) |
InChI Key |
JCOPEFARXROIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4)C#N |
Origin of Product |
United States |
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